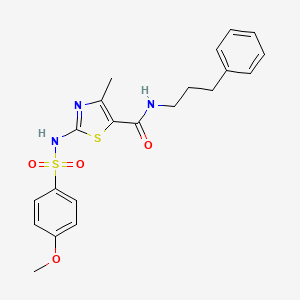

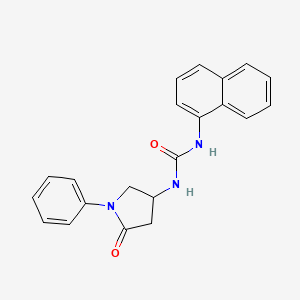

![molecular formula C6H5IN4 B2459957 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1415559-47-5](/img/structure/B2459957.png)

3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . They are synthesized based on scaffold hopping and computer-aid drug design .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various methods . One method involves the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones . Another method involves a sequential opening/closing cascade reaction .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is complex and involves various components. For example, TRKs, tropomyosin receptor kinases, are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives show significant inhibitory activity. For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .

科学研究应用

Anticancer Properties

The synthesized pyrazolo[3,4-d]pyrimidine compounds have demonstrated significant potential as anticancer agents . These compounds represent promising lead candidates for future cancer chemotherapy drugs .

Antimicrobial Applications

The pyrazolopyrimidine moiety serves as a common heterocycle nucleus in the design of pharmaceutical compounds. Researchers have explored its antimicrobial properties , making it relevant for combating bacterial and fungal infections .

Anti-Inflammatory Effects

The same pyrazolo[3,4-d]pyrimidine scaffold has shown promise as an anti-inflammatory agent . Researchers are exploring its potential to mitigate inflammatory responses in various diseases .

Antioxidant Activity

Pyrazolo[3,4-d]pyrimidines exhibit antioxidant properties , which are crucial for neutralizing free radicals and protecting cells from oxidative stress. These compounds may contribute to overall health and longevity .

Antiparasitic Applications

Phenylpyrazolo[3,4-d]pyrimidine, a close relative, possesses various biological activities, including antiparasitic effects . It could be a valuable scaffold for developing novel treatments against parasitic infections .

Antifungal Potential

Researchers have explored the use of 3-methyl-1H-pyrazole derivatives as starting materials to synthesize 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These compounds exhibit antifungal activity , which could be relevant for managing fungal diseases .

作用机制

Target of Action

The primary target of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The inhibition of CDK2 by this compound results in significant anti-proliferative effects . It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .

未来方向

The future directions of research on pyrazolo[3,4-d]pyrimidine derivatives could involve further exploration of their potential as TRK inhibitors . This could include the development of new synthetic methods, the investigation of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies.

属性

IUPAC Name |

3-iodo-6-methyl-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c1-3-8-2-4-5(7)10-11-6(4)9-3/h2H,1H3,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGACRMKVGCVCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NNC(=C2C=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

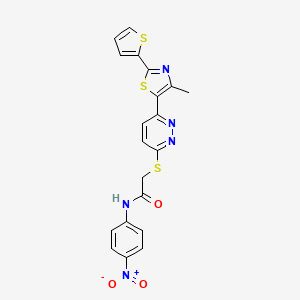

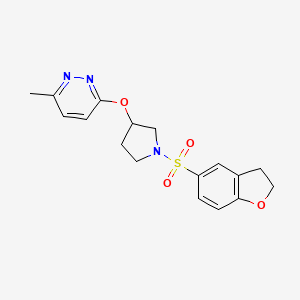

![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2459876.png)

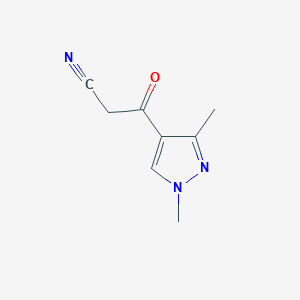

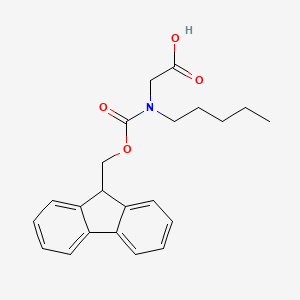

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)

![Cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2459879.png)

![3-Methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2459881.png)

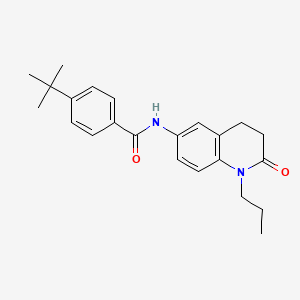

![N-(2,3-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2459885.png)

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)